molecular formula C16H18N4O2S B2858074 N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide CAS No. 899741-23-2

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide

Cat. No.: B2858074
CAS No.: 899741-23-2
M. Wt: 330.41
InChI Key: NLWPFVHILYBPEL-UHFFFAOYSA-N
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Description

N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core with phenyl and propyl substituents

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its structure for improved potency and selectivity . Additionally, detailed studies of its physical and chemical properties could provide valuable information for its potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine can lead to the formation of the thieno[3,4-c]pyrazole core .

These steps may require the use of reagents such as propylamine and oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPFVHILYBPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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